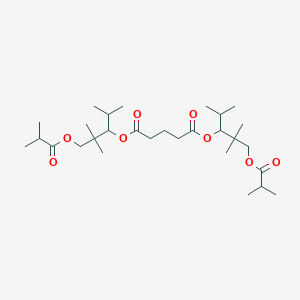
(2R,3S)-2-amino-3-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-amino-3-hydroxypentanoic acid, also known as L-threonine, is an essential amino acid that is required for protein synthesis in the human body. It is not produced by the body and must be obtained through the diet. L-threonine is found in many foods, including meat, dairy products, and vegetables. In recent years, there has been a growing interest in the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, and future directions of L-threonine.
Mechanism Of Action
Further research is needed to fully understand the mechanism of action of (2R,3S)-2-amino-3-hydroxypentanoic acid and its role in protein synthesis and cell growth.
Conclusion:
(2R,3S)-2-amino-3-hydroxypentanoic acid is an essential amino acid that plays a vital role in protein synthesis and cell growth. It has been the subject of numerous scientific studies due to its potential health benefits and applications in animal feed and medical research. While there are some limitations to its use in lab experiments, (2R,3S)-2-amino-3-hydroxypentanoic acid shows promise for future research in the areas of enzymatic synthesis, medical applications, and nutritional applications.
Advantages And Limitations For Lab Experiments
(2R,3S)-2-amino-3-hydroxypentanoic acid has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Availability: (2R,3S)-2-amino-3-hydroxypentanoic acid is readily available and can be purchased from many chemical suppliers.
2. Cost: (2R,3S)-2-amino-3-hydroxypentanoic acid is relatively inexpensive compared to other amino acids.
3. Stability: (2R,3S)-2-amino-3-hydroxypentanoic acid is stable under normal laboratory conditions.
Some of the limitations of (2R,3S)-2-amino-3-hydroxypentanoic acid for lab experiments include:
1. Solubility: (2R,3S)-2-amino-3-hydroxypentanoic acid has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Specificity: (2R,3S)-2-amino-3-hydroxypentanoic acid is not always specific to certain enzymes or pathways, which can make it difficult to use in some experiments.
3. Toxicity: (2R,3S)-2-amino-3-hydroxypentanoic acid can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (2R,3S)-2-amino-3-hydroxypentanoic acid, including:
1. Medical applications: Further research is needed to explore the potential medical applications of (2R,3S)-2-amino-3-hydroxypentanoic acid, particularly in the treatment of liver disease and inflammatory bowel disease.
2. Enzymatic synthesis: Enzymatic synthesis of (2R,3S)-2-amino-3-hydroxypentanoic acid shows promise as a more sustainable and environmentally friendly method of production.
3. Nutritional applications: More research is needed to explore the potential nutritional applications of (2R,3S)-2-amino-3-hydroxypentanoic acid, particularly in the area of animal feed and human nutrition.
4.
Synthesis Methods
(2R,3S)-2-amino-3-hydroxypentanoic acid can be synthesized by several methods, including fermentation, chemical synthesis, and enzymatic synthesis. The most commonly used method is fermentation, which involves the use of microorganisms such as Escherichia coli and Corynebacterium glutamicum to produce (2R,3S)-2-amino-3-hydroxypentanoic acid. Chemical synthesis is also possible, but it is not as cost-effective as fermentation. Enzymatic synthesis is a newer method that shows promise for producing (2R,3S)-2-amino-3-hydroxypentanoic acid in a more sustainable and environmentally friendly way.
Scientific Research Applications
(2R,3S)-2-amino-3-hydroxypentanoic acid has been the subject of numerous scientific studies due to its importance in protein synthesis and its potential health benefits. Some of the research applications of (2R,3S)-2-amino-3-hydroxypentanoic acid include:
1. As a dietary supplement: (2R,3S)-2-amino-3-hydroxypentanoic acid is often used as a dietary supplement for athletes and bodybuilders to support muscle growth and recovery.
2. In animal feed: (2R,3S)-2-amino-3-hydroxypentanoic acid is added to animal feed to improve the nutritional value of the feed and promote growth in livestock.
3. In medical research: (2R,3S)-2-amino-3-hydroxypentanoic acid has been studied for its potential role in treating certain medical conditions, such as liver disease and inflammatory bowel disease.
properties
CAS RN |
104531-21-7 |
|---|---|
Product Name |
(2R,3S)-2-amino-3-hydroxypentanoic acid |
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
InChI Key |
LGVJIYCMHMKTPB-IUYQGCFVSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C(=O)O)N)O |
SMILES |
CCC(C(C(=O)O)N)O |
Canonical SMILES |
CCC(C(C(=O)O)N)O |
synonyms |
(2R,3S)-2-AMINO-3-HYDROXY-PENTANOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)

![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)




![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
